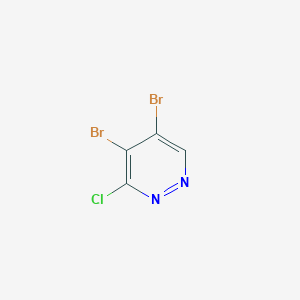![molecular formula C11H14N2O2S2 B13885309 5-[(Dimethylamino)methyl]-1-benzothiophene-2-sulfonamide](/img/structure/B13885309.png)
5-[(Dimethylamino)methyl]-1-benzothiophene-2-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(Dimethylamino)methyl]-1-benzothiophene-2-sulfonamide is a compound that belongs to the class of benzothiophene derivatives. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring. This particular compound is characterized by the presence of a dimethylamino group attached to a methyl group, which is further connected to the benzothiophene ring, and a sulfonamide group attached to the second position of the benzothiophene ring. These structural features contribute to its unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Dimethylamino)methyl]-1-benzothiophene-2-sulfonamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through cyclization reactions involving thiophene derivatives and benzene derivatives.
Introduction of the Dimethylamino Group: The dimethylamino group can be introduced via nucleophilic substitution reactions using dimethylamine and appropriate alkylating agents.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the benzothiophene derivative with sulfonyl chlorides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
5-[(Dimethylamino)methyl]-1-benzothiophene-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the benzothiophene ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols.
Aplicaciones Científicas De Investigación
5-[(Dimethylamino)methyl]-1-benzothiophene-2-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 5-[(Dimethylamino)methyl]-1-benzothiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
Benzothiazole Derivatives: These compounds share a similar benzothiophene core but have different substituents, leading to varied biological activities.
Thiophene Derivatives: These compounds have a thiophene ring but lack the benzene ring fusion, resulting in different chemical properties.
Uniqueness
5-[(Dimethylamino)methyl]-1-benzothiophene-2-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its sulfonamide group, in particular, is known for its role in medicinal chemistry, contributing to the compound’s potential therapeutic applications.
Propiedades
Fórmula molecular |
C11H14N2O2S2 |
|---|---|
Peso molecular |
270.4 g/mol |
Nombre IUPAC |
5-[(dimethylamino)methyl]-1-benzothiophene-2-sulfonamide |
InChI |
InChI=1S/C11H14N2O2S2/c1-13(2)7-8-3-4-10-9(5-8)6-11(16-10)17(12,14)15/h3-6H,7H2,1-2H3,(H2,12,14,15) |
Clave InChI |
IXRGFPJRHKYWPP-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CC1=CC2=C(C=C1)SC(=C2)S(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


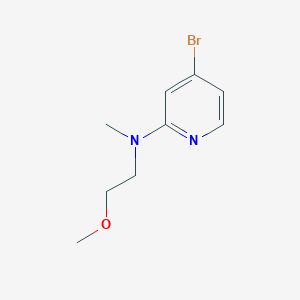
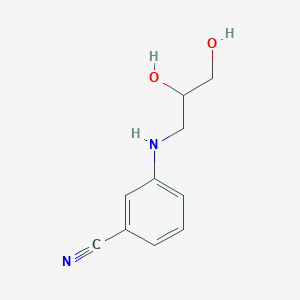
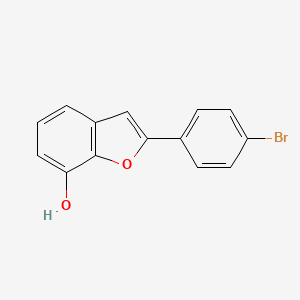

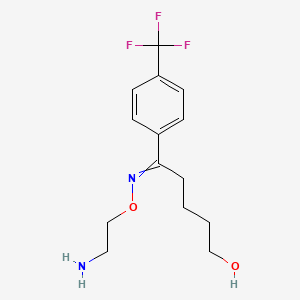
![1-[1-(Furan-2-yl)ethyl]piperazine](/img/structure/B13885258.png)
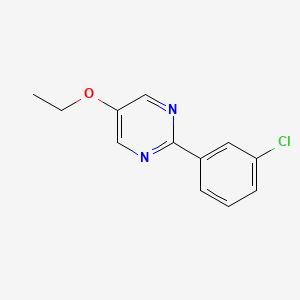

![1-[(3-Methoxyphenyl)methyl]-2,5-dimethylpyrrole-3-carboxylic acid](/img/structure/B13885282.png)
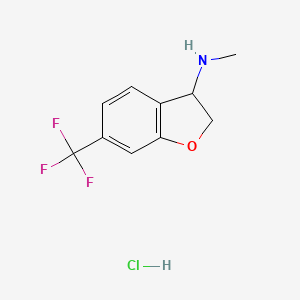
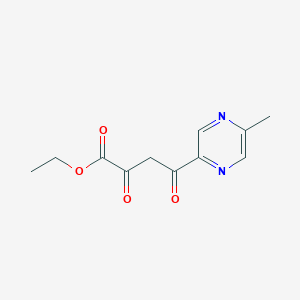
![2,3,5-Trichlorothieno[3,2-b]pyridine](/img/structure/B13885312.png)

